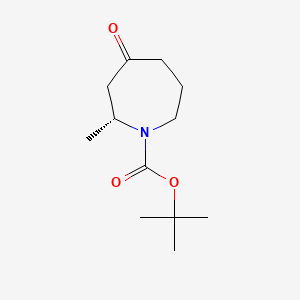

tert-butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate

Description

tert-butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate is a chiral seven-membered azepane derivative featuring a tert-butyl carbamate group at position 1, a methyl substituent at the 2R position, and a ketone moiety at position 3. This compound belongs to a class of nitrogen-containing heterocycles widely used in pharmaceutical and organic synthesis due to their conformational flexibility and ability to act as scaffolds for bioactive molecules.

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl (2R)-2-methyl-4-oxoazepane-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-9-8-10(14)6-5-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |

InChI Key |

WWOXIDDANMMCNY-SECBINFHSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)CCCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CC(=O)CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves two key steps:

- Step 1: Formation of the azepane ring with the 2R-methyl substituent

- Step 2: Introduction of the tert-butyl carbamate protecting group (Boc protection) at the nitrogen

- Step 3: Oxidation to install the 4-oxo (ketone) functionality on the azepane ring

The synthesis typically starts from a suitable chiral amine or piperidinone precursor, which is then elaborated to the azepane ring system.

Boc Protection of Azepane Precursors

A common and reliable method to prepare the tert-butyl carbamate derivative is the reaction of the corresponding azepane amine or piperidinone with di-tert-butyl dicarbonate (Boc anhydride) under basic and inert conditions.

| Parameter | Details |

|---|---|

| Reagents | Di-tert-butyl dicarbonate (Boc anhydride) |

| Base | Triethylamine or sodium hydroxide |

| Solvent | Dichloromethane or tetrahydrofuran (THF) |

| Temperature | 0 to 25 °C |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction time | Several hours to overnight |

This reaction proceeds via nucleophilic attack of the azepane nitrogen on the Boc anhydride, yielding the Boc-protected azepane. The reaction is sensitive to moisture and requires anhydrous conditions to avoid side reactions.

Oxidation to Introduce the 4-Oxo Group

The ketone functionality at position 4 of the azepane ring is introduced by oxidation of the corresponding azepane alcohol or amine intermediate.

Common oxidizing agents include:

- Pyridinium chlorochromate (PCC)

- Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine)

- Other mild oxidants compatible with Boc groups

Control of reaction temperature (generally 0 to 25 °C) and exclusion of water are critical to avoid overoxidation or Boc cleavage.

Alternative Synthetic Routes

Some synthetic routes involve:

Hydrogenation and Boc protection in one-pot: Starting from 2-methyl-4-piperidinone hydrochloride, the compound is dissolved in aqueous and organic solvents, followed by addition of di-tert-butyl dicarbonate and catalytic hydrogenation using palladium catalysts (Pd/C or Pd(OH)2/C) under hydrogen atmosphere at mild temperatures (20–50 °C). This method yields the Boc-protected azepane in high yields (up to 95%) after purification by silica gel chromatography and recrystallization.

Chiral amine intermediates: Use of chiral amines such as (S)-2-methyl-1-((S)-1-phenyl-ethyl)-piperidin-4-one as starting materials, followed by Boc protection and hydrogenation, to obtain enantiomerically enriched Boc-protected azepane derivatives.

Detailed Experimental Data and Yields

The following table summarizes key experimental outcomes from literature sources on the preparation of this compound and closely related compounds:

| Step/Procedure | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of 2-methyl-4-piperidinone | Di-tert-butyl dicarbonate, NaOH, methylene dichloride, room temperature, overnight stirring | 95 | Purified by silica gel chromatography and recrystallization; yellow oil obtained |

| One-pot hydrogenation and Boc protection | Pd/C or Pd(OH)2/C catalyst, H2 (3 bar), THF, 20–50 °C, overnight | 93–95 | Catalyst filtered off; crude product purified by column chromatography and recrystallization |

| Oxidation of Boc-protected intermediate | PCC or Swern oxidation, 0–25 °C, anhydrous solvent | ~60 | Column chromatography used to separate diastereomers and improve purity |

| Reductive amination with sodium triacetoxyborohydride | THF, acetic acid, room temperature, 18 h, followed by heating at 45 °C for 4 h | 46 | Used in synthesis of related derivatives; demonstrates moderate yields under mild conditions |

Optimization Considerations

- Temperature control: Maintaining reaction temperatures between 0–25 °C minimizes side reactions and Boc cleavage.

- Anhydrous conditions: Essential during Boc protection and oxidation steps to prevent hydrolysis.

- Purification: Silica gel chromatography with hexanes/ethyl acetate mixtures containing small amounts of triethylamine (0.25%) helps separate stereoisomers and improve yield.

- Catalyst choice: Pd(OH)2/C and Pd/C catalysts are effective for hydrogenation steps; catalyst loading and pressure influence reaction times and yields.

- Inert atmosphere: Use of nitrogen or argon prevents oxidation or degradation of sensitive intermediates.

Stereochemical Integrity and Characterization

- Chiral HPLC with chiral stationary phases (e.g., Chiralpak AD-H) is used to confirm enantiomeric purity.

- NMR spectroscopy including NOE experiments validates stereochemistry and confirms the (2R) configuration.

- X-ray crystallography of crystalline intermediates or final products provides definitive confirmation of absolute configuration.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Boc protection (standard) | Boc anhydride, base, DCM/THF, 0–25 °C | 90–95 | High yield, mild conditions | Requires anhydrous conditions |

| One-pot hydrogenation + Boc | Pd/C or Pd(OH)2/C, H2, THF, 20–50 °C | 93–95 | Efficient, scalable | Requires hydrogenation setup |

| Oxidation (PCC/Swern) | PCC or Swern reagents, anhydrous solvents | ~60 | Clean ketone introduction | Moderate yield, sensitive step |

| Reductive amination (related) | Sodium triacetoxyborohydride, THF, acetic acid | 46 | Useful for derivative synthesis | Lower yield, longer reaction time |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide under metal-free conditions.

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: The major products are typically oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often with the oxo group converted to a hydroxyl group.

Substitution: Substituted derivatives where the tert-butyl group is replaced by the nucleophile.

Scientific Research Applications

tert-Butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in the modulation of enzyme activity and subsequent biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The compound’s structural uniqueness lies in its azepane ring, ketone group, and stereochemistry. Key comparisons with related compounds include:

Key Observations :

- Substituent Effects : The 4-keto group in the target compound may enhance electrophilicity compared to the hydroxymethyl group in or the cyclopropylmethyl group in .

Physicochemical Properties

- Stability : Boc-protected compounds (e.g., ) are typically stable under acidic conditions but cleaved under strong acids (e.g., TFA).

- Reactivity : The ketone moiety in the target compound may participate in nucleophilic additions or serve as a hydrogen-bond acceptor, unlike the cyclopropylmethyl group in .

Spectroscopic Data

Though NMR data for the target compound are unavailable, analogs provide reference points:

- tert-butyl (2R)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate : ¹H and ¹³C NMR data would likely show signals for the hydroxymethyl group (δ ~3.5–4.0 ppm) and tert-butyl group (δ ~1.4 ppm).

- Compound 8 in : Exhibits detailed ¹³C NMR (150 MHz) and ¹H NMR (600 MHz) signals for a structurally complex indole-phenanthrene hybrid, emphasizing substituent-dependent chemical shifts .

Biological Activity

Tert-butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate, a compound with the molecular formula CHNO and a molecular weight of 227.3 g/mol, belongs to the class of azepane derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological processes, making it a candidate for therapeutic applications. The compound's azepane structure allows it to participate in diverse chemical reactions, enhancing its potential as a pharmacological agent.

Pharmacological Properties

Research indicates that azepane derivatives often exhibit significant pharmacological properties. While specific data on this compound is limited, similar compounds have shown activity against various biological targets, including:

- Anticancer Activity : Some azepane derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against bacterial and fungal infections.

- CNS Activity : Certain azepane derivatives are being investigated for their potential use in treating neurological disorders due to their ability to cross the blood-brain barrier.

Case Studies

- Anticancer Studies : In a study investigating the cytotoxic effects of azepane derivatives, compounds similar to this compound showed improved cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin. This suggests that modifications in the azepane structure can enhance therapeutic efficacy .

- Antimicrobial Research : A comparative analysis of azepane derivatives revealed that certain modifications led to increased antimicrobial potency against Staphylococcus aureus and Escherichia coli. These findings indicate that this compound could be a valuable lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Tert-butyl 2-methyl-5-oxoazepane-1-carboxylate | Azepane | Anticancer properties |

| Tert-butyl 3-methyl-4-oxoazepane-1-carboxylate | Azepane | Antimicrobial activity |

| Tert-butyl (2S)-2-methyl-5-oxo-piperazine-1-carboxylate | Piperazine | Neuropharmacological effects |

This table highlights the diversity within this class of molecules while underscoring the unique aspects of this compound, particularly its potential applications in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for tert-butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via Boc protection of an azepane precursor. A general procedure involves:

- Step 1 : Condensation of a chiral amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) under inert conditions.

- Step 2 : Oxidation of the intermediate to introduce the 4-oxo group using reagents like pyridinium chlorochromate (PCC) or Swern oxidation .

- Optimization : Yields (e.g., ~61% in rotameric mixtures) can be improved by using column chromatography (hexanes/EtOAc with 0.25% Et3N) to separate stereoisomers and minimize side reactions. Reaction temperature control (0–25°C) and anhydrous conditions are critical .

Q. How is the stereochemical integrity of the (2R) configuration validated?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .

- X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated for structurally similar compounds in crystallography reports .

- NMR spectroscopy : Nuclear Overhauser effect (NOE) experiments differentiate diastereomers by spatial proximity of protons .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Keep at room temperature in airtight containers, protected from light and moisture. Avoid exposure to strong acids/bases, which may cleave the Boc group .

- Decomposition risks : Thermal degradation above 40°C or prolonged storage in polar solvents (e.g., DMSO) can lead to ketone reduction or racemization .

Advanced Research Questions

Q. How can the 4-oxo group be functionalized for downstream applications in drug discovery?

- Nucleophilic addition : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

- Reduction : Use NaBH4 or LiAlH4 to reduce the ketone to a secondary alcohol, enabling further alkylation or coupling reactions .

- Knoevenagel condensation : Introduce α,β-unsaturated carbonyl moieties for bioactive molecule synthesis .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

- Rotamer analysis : Dynamic NMR or variable-temperature studies identify rotameric equilibria (e.g., 63:37 mixtures) that may skew yield calculations .

- Mechanistic studies : Probe reaction pathways using DFT calculations to optimize transition states for stereoselectivity. For example, steric hindrance at C2 may favor (R)-configuration retention .

- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) to enhance enantiomeric excess (ee) in asymmetric syntheses .

Q. How does this compound serve as a precursor for bioactive molecules?

- Protease inhibitors : The azepane scaffold mimics peptide bonds, making it useful in HIV protease inhibitor design.

- Calcium channel modulators : Structural analogs (e.g., dihydropyridine derivatives) show activity in cardiovascular research .

- Kinase inhibitors : Functionalization at the 4-oxo position with heterocycles (e.g., triazoles) enhances binding affinity .

Q. What analytical methods are recommended for detecting impurities or degradation products?

- LC-MS : Monitor for de-Boc products (e.g., m/z shifts corresponding to loss of tert-butoxycarbonyl).

- FT-IR : Track carbonyl stretching frequencies (1700–1750 cm<sup>−1</sup>) to identify ketone oxidation or reduction .

- Stability-indicating HPLC : Use C18 columns with UV detection (210–254 nm) to resolve degradation peaks .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity : While not classified as acutely toxic, chronic exposure risks (e.g., respiratory irritation) warrant adherence to ALARA principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.